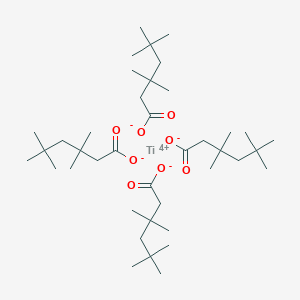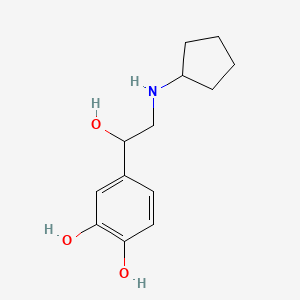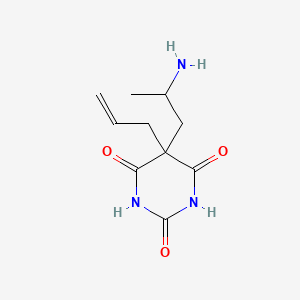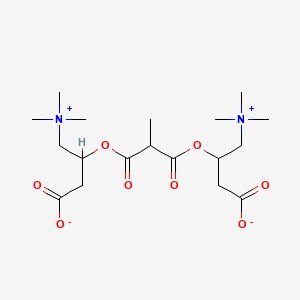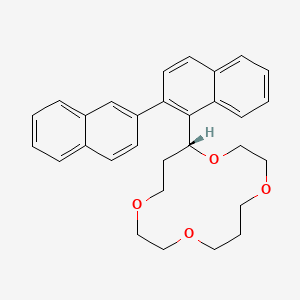
(R)-2,2-Binaphthyl-14-crown-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2-Binaphthyl-14-crown-4 is a chiral crown ether compound. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “14-crown-4” part of the name indicates that the ring contains 14 atoms, four of which are oxygen atoms. The “2,2-binaphthyl” part of the name indicates that the compound contains two naphthalene units connected at the 2-position. The ® designation indicates that the compound is the right-handed enantiomer, which means it has a specific three-dimensional arrangement of atoms that is not superimposable on its mirror image.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Binaphthyl-14-crown-4 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl unit. This can be achieved through the coupling of two naphthalene units at the 2-position.
Formation of the Crown Ether Ring: The binaphthyl unit is then reacted with ethylene glycol or a similar diol in the presence of a strong acid catalyst to form the crown ether ring. The reaction conditions typically involve heating the reactants under reflux.
Chiral Resolution: The resulting mixture of enantiomers is then separated using chiral chromatography or another suitable method to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2,2-Binaphthyl-14-crown-4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.
Chiral Resolution: Industrial-scale chiral resolution methods, such as simulated moving bed chromatography, are employed to obtain the ®-enantiomer in high purity.
化学反応の分析
Types of Reactions
®-2,2-Binaphthyl-14-crown-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve reagents such as halogens, alkyl halides, or acyl chlorides. The reactions can be catalyzed by acids or bases.
Major Products
Oxidation: The major products of oxidation reactions are quinones and other oxygenated derivatives.
Reduction: Reduction reactions yield dihydro derivatives.
Substitution: Substitution reactions produce a variety of functionalized derivatives, depending on the reagents used.
科学的研究の応用
®-2,2-Binaphthyl-14-crown-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis and catalysis. It can also be used as a host molecule in supramolecular chemistry.
Biology: In biological research, ®-2,2-Binaphthyl-14-crown-4 is used to study chiral recognition and enantioselective binding interactions.
Industry: In industrial applications, ®-2,2-Binaphthyl-14-crown-4 is used in the separation and purification of chiral compounds.
作用機序
The mechanism of action of ®-2,2-Binaphthyl-14-crown-4 involves its ability to form stable complexes with metal ions and other cations. The crown ether ring provides a cavity that can selectively bind to specific ions based on their size and charge. The chiral binaphthyl unit imparts enantioselectivity to the binding interactions, allowing the compound to differentiate between enantiomers of chiral molecules. This property is exploited in various applications, such as chiral separation and asymmetric catalysis.
類似化合物との比較
®-2,2-Binaphthyl-14-crown-4 can be compared with other crown ethers and chiral ligands:
Crown Ethers: Similar compounds include 18-crown-6 and 15-crown-5, which have different ring sizes and binding properties. ®-2,2-Binaphthyl-14-crown-4 is unique due to its chiral binaphthyl unit, which imparts enantioselectivity.
Chiral Ligands: Other chiral ligands include BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol). ®-2,2-Binaphthyl-14-crown-4 is distinct in its ability to form stable complexes with metal ions and its use in chiral recognition.
特性
分子式 |
C30H32O4 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1 |
InChIキー |
BMLMXHGEPZIPDK-GDLZYMKVSA-N |
異性体SMILES |
C1COCCOCC[C@@H](OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


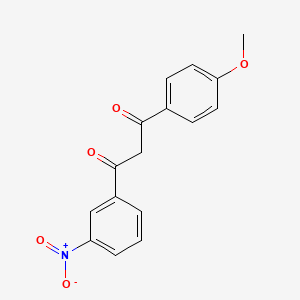

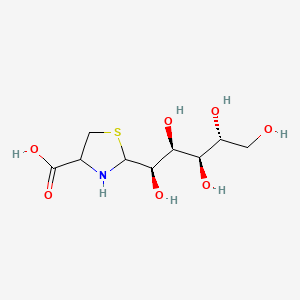
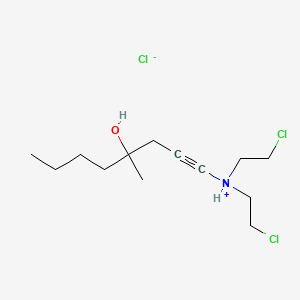


![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)

